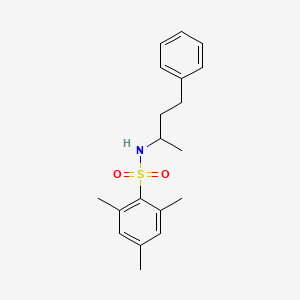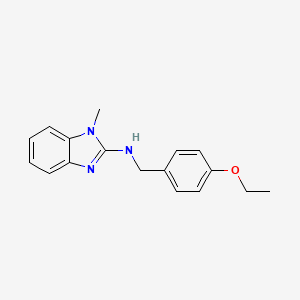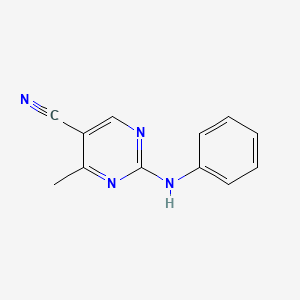![molecular formula C20H21N5O2 B11032163 10-amino-2-oxo-N-[4-(propan-2-yl)phenyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11032163.png)
10-amino-2-oxo-N-[4-(propan-2-yl)phenyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-AMINO-N-(4-ISOPROPYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3]benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-AMINO-N-(4-ISOPROPYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Cyclization: The intermediate product undergoes cyclization with a pyrimidine derivative to form the pyrimido[1,2-a][1,3]benzimidazole core.
Functionalization: Introduction of the isopropylphenyl group and the amino group is achieved through nucleophilic substitution reactions.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
10-AMINO-N-(4-ISOPROPYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The isopropylphenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
10-AMINO-N-(4-ISOPROPYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 10-AMINO-N-(4-ISOPROPYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 10-AMINO-N-(4-METHYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE
- 10-AMINO-N-(4-ETHYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 10-AMINO-N-(4-ISOPROPYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE lies in its specific structural features, such as the isopropylphenyl group, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H21N5O2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
10-amino-2-oxo-N-(4-propan-2-ylphenyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c1-12(2)13-7-9-14(10-8-13)22-19(27)17-11-18(26)23-20-24(17)15-5-3-4-6-16(15)25(20)21/h3-10,12,17H,11,21H2,1-2H3,(H,22,27) |
InChI Key |
GBNKQNWCNJWFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N=C3N2C4=CC=CC=C4N3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-5-(ethoxycarbonyl)-2-pyrimidinyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11032087.png)

![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11032090.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B11032106.png)


![N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B11032128.png)
![Ethyl 4-amino-6-oxo-2-phenyl-6,7-dihydrofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B11032135.png)
![ethyl 2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11032148.png)

![2-(4-methylphenyl)-6-morpholin-4-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11032156.png)
![2-chloro-N-{(E)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide](/img/structure/B11032167.png)
![1-[2,2-Dimethyl-4-({[5-(4-pyridyl)-1,3,4-oxadiazol-2-YL]sulfanyl}methyl)-1(2H)-quinolinyl]-1-ethanone](/img/structure/B11032170.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11032173.png)
